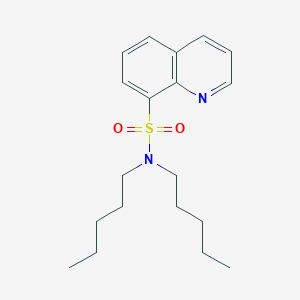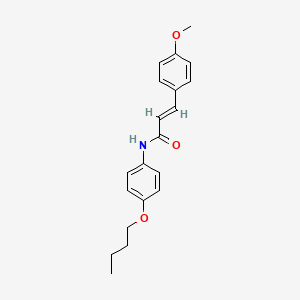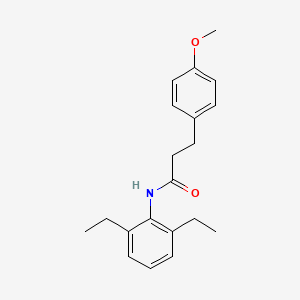
N,N-dipentyl-8-quinolinesulfonamide
Vue d'ensemble
Description
N,N-dipentyl-8-quinolinesulfonamide, also known as DPQS, is a chemical compound that has been widely studied for its potential applications in the field of biomedical research. This compound is a sulfonamide derivative of quinoline, which has been found to possess a range of interesting properties that make it a promising candidate for a variety of different research applications. In
Mécanisme D'action
The mechanism of action of N,N-dipentyl-8-quinolinesulfonamide is not fully understood, but it is thought to involve the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, leading to inhibition of the enzyme activity. The exact binding mode of this compound varies depending on the target enzyme, and further research is needed to fully elucidate the mechanism of action.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects in the body. One of the main effects is the inhibition of enzyme activity, as discussed above. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of diseases such as arthritis and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dipentyl-8-quinolinesulfonamide for lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying enzyme function and inhibition, particularly in the context of drug discovery. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N,N-dipentyl-8-quinolinesulfonamide. One area of interest is in the development of new this compound derivatives with improved potency and selectivity for specific enzymes. Another area of interest is in the study of the physiological effects of this compound in animal models, with the goal of identifying potential therapeutic applications for the compound. Finally, further research is needed to fully elucidate the mechanism of action of this compound, which may provide insights into the development of new drugs targeting enzyme inhibition.
Applications De Recherche Scientifique
N,N-dipentyl-8-quinolinesulfonamide has been found to have a range of potential applications in scientific research, particularly in the field of biochemistry. One of the main areas of interest is in the study of enzyme inhibition, as this compound has been found to be a potent inhibitor of several different enzymes. For example, this compound has been shown to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has potential applications in the treatment of diseases such as glaucoma and epilepsy.
Propriétés
IUPAC Name |
N,N-dipentylquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-3-5-7-15-21(16-8-6-4-2)24(22,23)18-13-9-11-17-12-10-14-20-19(17)18/h9-14H,3-8,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEIRPLIBOLFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4647439.png)
![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4647445.png)
![7-(2-furyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4647457.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4647463.png)
![N,N-dimethyl-4-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzamide](/img/structure/B4647474.png)
![ethyl 4-[(3'-cyano-6'-methyl-3,4'-bipyridin-2'-yl)thio]-3-oxobutanoate](/img/structure/B4647477.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B4647481.png)

![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4647493.png)

![2-[(4-methoxyphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4647525.png)
![4-{4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4647526.png)
